molecular formula C25H19N3O2S B2518143 (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477296-58-5

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2518143
CAS No.: 477296-58-5
M. Wt: 425.51
InChI Key: OGNIDAVESURJKO-HMMYKYKNSA-N
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Description

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-naphthylthiazole with ethyl 2-aminobenzoate in the presence of a cyano group donor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets such as enzymes or DNA. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene and thiazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
  • Methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Uniqueness

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of both a naphthalene ring and a thiazole ring, which confer specific electronic and steric properties. These features make it particularly effective in applications requiring strong π-π interactions and hydrogen bonding capabilities.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-9-5-6-10-22(21)27-15-20(14-26)24-28-23(16-31-24)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,15-16,27H,2H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNIDAVESURJKO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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